Product packaging for 2,2-Dimethylpropane-1-sulfinyl chloride(Cat. No.:CAS No. 82215-38-1)

2,2-Dimethylpropane-1-sulfinyl chloride

Cat. No.: B13177922
CAS No.: 82215-38-1
M. Wt: 154.66 g/mol
InChI Key: IFDYZVIEBKJYIW-UHFFFAOYSA-N
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Description

Contextual Significance of Neopentyl-Derived Sulfur Reagents

Neopentyl-derived reagents are of particular interest in organic chemistry due to the significant steric hindrance imparted by the quaternary carbon of the neopentyl group ((CH₃)₃CCH₂-). This steric bulk can profoundly influence the reactivity and selectivity of reactions. In the context of sulfur reagents, the neopentyl group can stabilize reactive intermediates and direct the stereochemical outcome of reactions. While neopentyl-derived sulfonyl chlorides have been studied, specific data and detailed research findings on 2,2-Dimethylpropane-1-sulfinyl chloride are notably scarce in the current chemical literature.

Overview of Sulfinyl Chloride Functional Group Reactivity in Complex Molecule Assembly

The sulfinyl chloride functional group is a potent electrophile, readily undergoing nucleophilic substitution at the sulfur atom. This reactivity is central to its role in the assembly of complex molecules. Reactions with a wide range of nucleophiles, including alcohols, amines, and organometallic reagents, provide access to a diverse array of sulfur-containing compounds. The general reactivity pattern can be summarized as follows:

Nucleophile (Nu⁻)Product
R'-OH (Alcohol)R-S(O)OR' (Sulfinate Ester)
R'₂NH (Amine)R-S(O)NR'₂ (Sulfinamide)
H₂O (Water)R-S(O)OH (Sulfinic Acid)

This interactive table summarizes the general reactions of sulfinyl chlorides with common nucleophiles.

The preparation of sulfinamides from sulfinyl chlorides is a noteworthy application, as sulfinamides are valuable chiral auxiliaries and intermediates in asymmetric synthesis. nih.govnih.govorganic-chemistry.orgresearchgate.net

Distinctions and Analogies with Alkanesulfonyl Chlorides in Chemical Literature

Alkanesulfonyl chlorides (R-SO₂Cl) are structurally similar to alkanesulfinyl chlorides but possess a higher oxidation state at the sulfur atom. This seemingly subtle difference leads to significant distinctions in their reactivity and applications.

FeatureAlkanesulfinyl Chlorides (R-S(O)Cl)Alkanesulfonyl Chlorides (R-SO₂Cl)
Sulfur Oxidation State +2+4
Reactivity Generally more reactive and less stable.More stable and widely used as electrophiles. fiveable.me
Primary Products Sulfoxides, Sulfinamides, Sulfinate Esters.Sulfonamides, Sulfonate Esters, Sulfones. fiveable.me
Stereochemistry at Sulfur Chiral at sulfur.Achiral at sulfur.

This interactive table provides a comparative overview of alkanesulfinyl and alkanesulfonyl chlorides.

Alkanesulfonyl chlorides are extensively used in the formation of sulfonamides, a functional group present in many pharmaceutical compounds. fiveable.me The synthesis of sulfonyl chlorides from thiols via oxidative chlorination is a well-established methodology. organic-chemistry.orgorganic-chemistry.org In contrast, the synthesis and reactions of alkanesulfinyl chlorides, particularly sterically hindered examples like this compound, are less frequently reported. The steric hindrance of the neopentyl group is known to slow down nucleophilic substitution reactions. acs.org

While the general reactivity of alkanesulfinyl chlorides and the influence of the neopentyl group suggest that this compound could be a valuable synthetic tool, there is a conspicuous absence of specific research on this compound in the peer-reviewed literature. Its synthesis, characterization, and reactivity remain largely unexplored. This knowledge gap presents an opportunity for further research to develop novel synthetic methodologies and to understand the unique chemical properties of this sterically encumbered sulfinyl chloride.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H11ClOS B13177922 2,2-Dimethylpropane-1-sulfinyl chloride CAS No. 82215-38-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

82215-38-1

Molecular Formula

C5H11ClOS

Molecular Weight

154.66 g/mol

IUPAC Name

2,2-dimethylpropane-1-sulfinyl chloride

InChI

InChI=1S/C5H11ClOS/c1-5(2,3)4-8(6)7/h4H2,1-3H3

InChI Key

IFDYZVIEBKJYIW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CS(=O)Cl

Origin of Product

United States

Synthetic Methodologies for 2,2 Dimethylpropane 1 Sulfinyl Chloride

Direct Chlorosulfonation Pathways for Alkanes

Direct chlorosulfonation involves the reaction of an alkane with a chlorosulfonating agent. However, this approach is generally more suited to the formation of sulfonyl chlorides (R-SO₂-Cl) rather than sulfinyl chlorides (R-SO-Cl) due to the strong oxidizing nature of the reagents typically employed.

Reaction of 2,2-Dimethylpropane with Chlorosulfonic Acid

The reaction of alkanes with chlorosulfonic acid (ClSO₃H) is a known method for the preparation of alkanesulfonyl chlorides. This process, however, is characterized by its aggressive nature, often leading to oxidation of the sulfur to its highest oxidation state. When applied to 2,2-dimethylpropane (neopentane), the primary product expected would be 2,2-dimethylpropane-1-sulfonyl chloride, not the target sulfinyl chloride. The significant steric hindrance of the neopentyl group also poses a challenge to this direct approach, potentially requiring harsh reaction conditions that could lead to side reactions and low yields.

Optimization of Reaction Conditions for Yield and Selectivity

Indirect Synthesis via Sulfur Dioxide Surrogates

A more promising and controllable route to alkanesulfinyl chlorides, particularly for sterically hindered substrates, involves the use of organometallic reagents in conjunction with a sulfur dioxide source. This multi-step approach allows for the formation of the carbon-sulfur bond under less oxidizing conditions, followed by conversion to the desired sulfinyl chloride.

Formation from Organometallic Reagents and SO₂ Sources

This indirect synthesis typically begins with the preparation of an organometallic reagent, such as a Grignard reagent or an organolithium compound. For the synthesis of 2,2-dimethylpropane-1-sulfinyl chloride, the corresponding neopentyl Grignard reagent (2,2-dimethylpropylmagnesium bromide) or neopentyllithium would be the starting material. These reagents are commercially available or can be prepared from neopentyl halides.

The organometallic reagent is then reacted with sulfur dioxide (SO₂) or a stable SO₂ surrogate. The reaction of a Grignard reagent with SO₂ is a well-established method for the preparation of the corresponding magnesium sulfinate salt.

Reaction Scheme: (CH₃)₃CCH₂MgBr + SO₂ → (CH₃)₃CCH₂SO₂MgBr

This intermediate sulfinate salt is then treated with a chlorinating agent, such as thionyl chloride (SOCl₂), to yield the final this compound.

(CH₃)₃CCH₂SO₂MgBr + SOCl₂ → (CH₃)₃CCH₂SOCl + MgBrCl + SO₂

This method offers greater control over the oxidation state of the sulfur atom, making it a more reliable pathway to the target sulfinyl chloride. The synthesis of the analogous, sterically hindered tert-butylsulfinyl chloride has been achieved through a multi-step process starting from tert-butylmagnesium chloride, illustrating the applicability of this approach to bulky alkyl groups. scientificlabs.co.uk

A study on the synthesis of sulfinamides from organometallic reagents and the sulfur dioxide surrogate DABSO (1,4-diazabicyclo[2.2.2]octane-sulfur dioxide complex) proceeds through the in situ formation of a sulfinyl chloride intermediate. organic-chemistry.org This further supports the viability of the organometallic route for generating sulfinyl chlorides. organic-chemistry.org

In Situ Generation for Subsequent Reactions

In many synthetic applications, the isolation of the potentially unstable alkanesulfinyl chloride is not necessary. Instead, it can be generated in situ and immediately used in a subsequent reaction. For example, after the formation of the sulfinyl chloride from the sulfinate salt, an amine can be added to the reaction mixture to directly form the corresponding sulfinamide. This one-pot procedure is efficient and avoids handling the sensitive sulfinyl chloride intermediate. organic-chemistry.org This approach has been demonstrated to be effective for a range of organometallic reagents and nitrogen nucleophiles. organic-chemistry.org

Emerging Preparative Techniques for Alkanesulfinyl Chlorides

Research into the synthesis of sulfinyl chlorides continues to evolve, with new methods emerging that offer potential advantages in terms of mildness, selectivity, and functional group tolerance. While not yet widely applied to the specific synthesis of this compound, these techniques represent the forefront of organosulfur chemistry.

Table 1: Overview of Synthetic Methodologies

Methodology Description Advantages Disadvantages
Direct Chlorosulfonation Reaction of an alkane with a strong chlorosulfonating agent like chlorosulfonic acid. Potentially a one-step process. Generally leads to sulfonyl chlorides; poor selectivity for sulfinyl chlorides; harsh conditions may be required for sterically hindered alkanes.
Indirect Synthesis via Organometallics Formation of a metal sulfinate from an organometallic reagent and SO₂, followed by chlorination. Good control over sulfur oxidation state; applicable to sterically hindered substrates. Multi-step process; requires handling of sensitive organometallic reagents.

Recent advancements in synthetic methodology that could be adapted for alkanesulfinyl chloride synthesis include:

Photochemical Methods: Photochemical sulfochlorination of alkanes using chlorine and sulfur dioxide is a known process for producing alkanesulfonyl chlorides. google.comgoogle.com While this method typically yields the sulfonyl chloride, modulation of the reaction conditions, such as the light source and reaction time, could potentially be explored to favor the formation of the sulfinyl chloride.

Electrochemical Synthesis: Electrochemical methods are gaining traction in organic synthesis for their ability to perform transformations under mild conditions. Electrochemical approaches have been developed for the synthesis of sulfonyl fluorides and for the reductive cross-coupling of sulfinic acids. rsc.orgnih.gov The development of an electrochemical method for the direct synthesis of alkanesulfinyl chlorides from readily available precursors could offer a greener and more controlled alternative to traditional methods.

Flow Chemistry: Continuous flow protocols are being developed for the synthesis of sulfonyl chlorides, offering improved safety and control over highly exothermic reactions. acs.org Adapting flow chemistry to the synthesis of the less stable sulfinyl chlorides could provide a means to safely generate and use these reagents on demand.

While direct synthesis routes to this compound are challenging and often unselective, the indirect pathway utilizing organometallic precursors and a sulfur dioxide source provides a more reliable and controllable method. Furthermore, emerging techniques in photochemistry, electrochemistry, and flow chemistry hold promise for the future development of more efficient and safer synthetic routes to this and other sterically hindered alkanesulfinyl chlorides.

Reactivity Profiles and Transformative Applications in Organic Synthesis

Synthesis of Sulfinamides and Derivatives

The reaction of 2,2-dimethylpropane-1-sulfinyl chloride with amines is a primary route to N-neopentylsulfinamides. These compounds are valuable in their own right and as precursors to more complex molecular architectures.

Amination Reactions to Form Sulfinamides

The formation of a sulfinamide occurs through the nucleophilic substitution of the chloride on the sulfinyl group by an amine. The reaction typically involves the attack of the nitrogen atom of the amine on the electrophilic sulfur center of this compound. This is followed by the elimination of a chloride ion. To neutralize the hydrogen chloride (HCl) byproduct, a non-nucleophilic base, such as triethylamine (B128534) or pyridine (B92270), is commonly added to the reaction mixture.

The reaction is broadly applicable to a range of primary and secondary amines. The steric bulk of the neopentyl group may influence the reaction rate, particularly with highly hindered amines, but the fundamental transformation remains efficient. nih.gov

Amine TypeProduct
Primary Aliphatic Amine (R-NH₂)N-Alkyl-2,2-dimethylpropane-1-sulfinamide
Secondary Aliphatic Amine (R₂NH)N,N-Dialkyl-2,2-dimethylpropane-1-sulfinamide
Aniline (Ar-NH₂)N-Aryl-2,2-dimethylpropane-1-sulfinamide
Ammonia (B1221849) (NH₃)2,2-Dimethylpropane-1-sulfinamide

Stereoselective Synthesis of Chiral Sulfinamides

The sulfur atom in a sulfinamide is a stereocenter, making the synthesis of enantiomerically pure sulfinamides a key goal for asymmetric synthesis. However, sulfinyl chlorides are often configurationally unstable, which can complicate stereoselective synthesis directly from the achiral starting material. nih.gov

A common strategy to generate chiral sulfinamides from an achiral sulfinyl chloride like this compound involves the use of a chiral amine. The reaction produces a mixture of diastereomers, which can then be separated by methods such as chromatography or crystallization. Although this approach can be effective, the efficiency depends on the diastereomeric ratio produced and the ease of separation. nih.gov

Alternatively, more complex methods may involve the kinetic resolution of a racemic sulfinyl chloride using a chiral catalyst or reagent, though this is less common. nih.gov The development of stereoselective methods for sulfinamide synthesis is an active area of research, with a focus on creating reliable and efficient routes to these valuable chiral molecules. acs.org

Utility as Chiral Auxiliaries and Ligands in Asymmetric Catalysis

Chiral sulfinamides are highly effective chiral auxiliaries, most notably demonstrated by the widespread use of tert-butanesulfinamide (Ellman's auxiliary). sigmaaldrich.comyale.edu The sulfinyl group is capable of directing the stereochemical outcome of reactions on an attached substrate. nih.govcas.cn

A chiral N-sulfinamide derived from this compound can be condensed with aldehydes or ketones to form N-sulfinylimines. The bulky neopentyl group on the sulfur atom would exert significant steric influence, directing the nucleophilic attack on the imine carbon from the less hindered face. This leads to high diastereoselectivity in the formation of chiral amines, amino alcohols, and amino acids. sigmaaldrich.com After the desired transformation, the sulfinyl auxiliary can be cleaved under mild acidic conditions. sigmaaldrich.com

Furthermore, the unique electronic and steric properties of sulfinamides make them suitable as ligands in asymmetric transition-metal catalysis or as organocatalysts. yale.edunih.gov The neopentyl-substituted sulfinamides could potentially offer unique selectivity profiles in such catalytic systems due to their distinct steric footprint.

Formation of Sulfinate Esters

The reaction of this compound with alcohols provides access to sulfinate esters, which are versatile intermediates in organic synthesis. nih.gov

Alcoholysis Reactions

Alcoholysis of this compound proceeds via a nucleophilic substitution mechanism, analogous to amination. An alcohol attacks the electrophilic sulfur atom, leading to the displacement of the chloride and formation of the corresponding sulfinate ester. The reaction is often carried out in the presence of a base like pyridine to scavenge the HCl produced. researchgate.net

The reaction is generally applicable to a wide range of primary and secondary alcohols. The steric hindrance of the neopentyl group is a factor, but the reaction typically proceeds efficiently. researchgate.net

Alcohol TypeProduct
MethanolMethyl 2,2-dimethylpropane-1-sulfinate
EthanolEthyl 2,2-dimethylpropane-1-sulfinate
IsopropanolIsopropyl 2,2-dimethylpropane-1-sulfinate
Chiral Alcohol (e.g., Menthol)Diastereomeric 2,2-dimethylpropane-1-sulfinate esters

Applications as Synthetic Intermediates

Sulfinate esters are valuable precursors for a variety of other sulfur-containing compounds. nih.govrsc.org One of their most significant applications is in the synthesis of chiral sulfoxides. This is famously demonstrated by the Andersen sulfoxide (B87167) synthesis, where diastereomerically pure sulfinate esters (often derived from a chiral alcohol like menthol) are treated with organometallic reagents, such as Grignard reagents (R-MgBr). nih.gov

The reaction proceeds with inversion of configuration at the sulfur center, allowing for the predictable and controlled synthesis of enantiomerically pure sulfoxides. These chiral sulfoxides are themselves important chiral auxiliaries and building blocks in asymmetric synthesis. The neopentyl sulfinate esters derived from this compound can thus serve as key intermediates in the preparation of sterically hindered chiral sulfoxides. nih.gov

Derivatization to Other Sulfur-Containing Functional Groups

This compound serves as a versatile intermediate for the synthesis of a variety of sulfur-containing functional groups. Its reactivity allows for transformations into sulfones, sulfonic acids, sulfoximines, and sulfonimidamides, expanding its utility in organic synthesis.

The oxidation of sulfinyl chlorides to the corresponding sulfonyl chlorides represents a key transformation, as sulfonyl chlorides are immediate precursors to sulfones. While direct oxidation of this compound is not extensively documented, the general oxidation of sulfur compounds provides a basis for this conversion. The process typically involves the oxidation of lower-valent sulfur species. For instance, dialkyl sulfides can be oxidized to sulfonyl chlorides through a mechanism involving the formation of cationic chlorinated sulfur species.

The conversion of a sulfinyl chloride to a sulfonyl chloride elevates the oxidation state of the sulfur atom from +4 to +6. Once the sulfonyl chloride is formed, it can be readily converted to a sulfone. Sulfones are typically prepared through the reaction of sulfonyl chlorides with carbon nucleophiles, such as organometallic reagents, or via Friedel-Crafts reactions with arenes.

ReactantReagent/ConditionsProduct
Alkyl SulfideCl2, H2OAlkyl Sulfonyl Chloride
Aryl SulfideCommercial Grade Formic Acid, Cl2Aryl Sulfonyl Chloride
ThiolH2O2, SOCl2Sulfonyl Chloride
DisulfideNitrate salt, ChlorotrimethylsilaneSulfonyl Chloride

This table outlines general methods for the synthesis of sulfonyl chlorides, which are precursors to sulfones.

This compound is susceptible to hydrolysis, yielding 2,2-dimethylpropane-1-sulfonic acid and hydrochloric acid. This reaction involves the nucleophilic attack of water on the electrophilic sulfur atom of the sulfinyl chloride. The stability of sulfonyl chlorides, a related class of compounds, in aqueous media has been the subject of kinetic studies, which indicate that the hydrolysis mechanism can vary depending on the substituents and conditions. For many sulfonyl chlorides, the hydrolysis proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. It is plausible that alkyl sulfinyl chlorides like this compound follow a similar pathway.

The rate of hydrolysis is influenced by the steric and electronic properties of the alkyl group. The neopentyl group in this compound, being sterically hindered, may affect the rate of nucleophilic attack at the sulfur center.

Starting MaterialProduct of Hydrolysis
This compound2,2-Dimethylpropane-1-sulfonic acid
Benzenesulfonyl chlorideBenzenesulfonic acid
Methanesulfonyl chlorideMethanesulfonic acid

This table shows the hydrolysis products of this compound and related sulfonyl chlorides.

This compound is a valuable precursor for the synthesis of sulfoximines and sulfonimidamides, which are functional groups of increasing interest in medicinal chemistry. The synthesis of these compounds often proceeds through an intermediate sulfinamide.

The reaction of this compound with a primary or secondary amine in the presence of a base yields the corresponding N-substituted 2,2-dimethylpropane-1-sulfinamide. These sulfinamides can then be converted to sulfoximines or sulfonimidamides.

Sulfoximines can be prepared from sulfinamides via N-transfer reactions. For instance, rhodium-catalyzed imination of the corresponding sulfoxide (which can be generated from the sulfinamide) is a known method. More direct approaches involve the one-pot synthesis from sulfides via chemoselective N- and O-transfers.

Sulfonimidamides are accessible from sulfinamides through an oxidative amination process. A common method involves the use of hypervalent iodine reagents in the presence of an ammonia source to achieve NH transfer to the sulfinamide.

PrecursorTarget Functional GroupKey Transformation
This compound2,2-Dimethylpropane-1-sulfinamideReaction with an amine
SulfinamideSulfoximineOxidation and imination
SulfinamideSulfonimidamideOxidative amination

This table outlines the synthetic pathways from this compound to sulfoximines and sulfonimidamides.

Regioselective and Chemoselective Transformations

The reactivity of the sulfinyl chloride group allows for its participation in regioselective and chemoselective reactions, particularly additions to unsaturated systems. While the specific reactions of this compound are not extensively detailed in the literature, analogies can be drawn from the behavior of other sulfinyl and sulfonyl chlorides.

The addition of sulfenyl chlorides (R-S-Cl) to unsymmetrical alkenes is a well-studied process that often proceeds with high regioselectivity, following either Markovnikov or anti-Markovnikov addition depending on the substrate and reaction conditions. It is plausible that this compound undergoes similar electrophilic additions to alkenes and alkynes. The regioselectivity of such additions would be dictated by the electronic and steric properties of the unsaturated substrate and the sulfinyl chloride itself.

For instance, the reaction of sulfonyl chlorides with alkenes can lead to regioselective chlorothiolation. Similarly, the reaction of sulfinyl chlorides with conjugated dienes and enynes has been shown to depend on the structure of the reactants, indicating the potential for controlled regioselectivity.

In the context of chemoselectivity, the sulfinyl chloride moiety can be expected to react preferentially with certain functional groups over others. For example, in a molecule containing both a hydroxyl and an amino group, a sulfinyl chloride would likely react preferentially with the more nucleophilic amine. Similarly, in reactions with diols, selective reaction at one hydroxyl group over another could potentially be achieved based on steric accessibility or electronic differences. For example, reactions of enantiopure cyclic diols with sulfuryl chloride have been shown to proceed in a regio- and stereoselective manner.

Utilization in Cascade and Multicomponent Reactions

The application of this compound in cascade and multicomponent reactions is an emerging area with significant potential. While specific examples involving this particular compound are scarce, the reactivity of the sulfinyl chloride functional group suggests its suitability for such complex transformations.

Cascade reactions, which involve a series of intramolecular or intermolecular transformations in a single synthetic operation, could be initiated by the reaction of this compound. For example, its addition to a diene could be followed by an intramolecular cyclization to construct heterocyclic systems. By analogy, sulfonyl chlorides have been shown to participate in radical cascade cyclizations with alkenes to form spirocyclic compounds.

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants, represent a highly efficient strategy for building molecular complexity. While the participation of sulfinyl chlorides in well-established MCRs is not widely reported, their electrophilic nature makes them potential candidates for the development of novel MCRs. For instance, a reaction involving an alkene, a nucleophile, and this compound could potentially lead to the one-pot synthesis of complex sulfur-containing molecules. The development of such reactions would be a valuable addition to the synthetic chemist's toolbox.

Advanced Spectroscopic and Analytical Methodologies for Mechanistic Elucidation

In Situ Spectroscopic Monitoring of Reaction Progress and Intermediate Formation

In situ monitoring is crucial for understanding reaction mechanisms by observing the concentrations of reactants, intermediates, and products in real-time without altering the reaction mixture.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights

In situ NMR spectroscopy is a powerful tool for tracking the progress of reactions involving sulfinyl chlorides. researchgate.net By setting up a reaction directly within an NMR tube, spectra can be acquired at various time points. For a reaction involving 2,2-Dimethylpropane-1-sulfinyl chloride, one could monitor the disappearance of the characteristic signals of the starting material and the appearance of signals corresponding to products and any observable intermediates. For instance, the chemical shifts of the protons on the methylene (B1212753) group adjacent to the sulfinyl chloride group would be expected to change significantly upon conversion to a sulfinamide or sulfinate ester. Flow NMR techniques can also be employed for reactions that are too fast or involve conditions not suitable for static NMR tubes. nih.gov

Mass Spectrometry for Characterization of Reactive Species

Mass spectrometry (MS) is invaluable for identifying transient or reactive species. Techniques like electrospray ionization (ESI-MS) or atmospheric pressure chemical ionization (APCI-MS) can be coupled to a reaction vessel to sample the mixture and detect the mass-to-charge ratio of intermediates. In the study of this compound reactions, MS could be used to detect short-lived species such as protonated intermediates or complexes formed during nucleophilic substitution. While specific data for the target compound is unavailable, predicted MS fragmentation patterns for related structures can give an idea of expected ions. uni.lu

Vibrational and Electronic Spectroscopy for Structural Analysis of Transient Species

Vibrational (Infrared, Raman) and electronic (UV-Vis) spectroscopy provide structural information about molecules, including highly reactive transient species. Time-resolved techniques are often necessary. For example, transient absorption spectroscopy could be used to study the electronic structure of radicals or other short-lived intermediates generated from this compound. nih.gov Although not specific to this compound, studies on the simplest sulfinyl radical, ClSO, show weak absorption bands in the 350-480 nm range, which are assigned based on ab initio calculations. nih.gov

X-ray Crystallography of Stable Derivatives to Inform Stereochemical Models

While this compound is a liquid at room temperature, its stereochemical properties can be inferred by studying the crystal structures of its stable, solid derivatives. For example, reacting the sulfinyl chloride with a chiral amine would produce a diastereomeric mixture of sulfinamides. These could be separated and crystallized, and their absolute stereochemistry determined by single-crystal X-ray diffraction. This information is critical for understanding the stereochemical outcome of reactions at the sulfur center. Although no crystal structures of derivatives of this compound are reported, this remains a standard and powerful method for stereochemical elucidation in sulfur chemistry. mdpi.com

Integration of Experimental Data with Computational Predictions

Modern mechanistic studies heavily rely on the synergy between experimental data and computational chemistry. Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to predict the geometries, energies, and spectroscopic properties (NMR shifts, vibrational frequencies) of reactants, transition states, intermediates, and products. These theoretical predictions can then be compared with experimental data to support or refute a proposed mechanism. For this compound, computational models could predict reaction pathways, activation energies, and the likely structure of transient species, guiding experimental efforts to detect them.

Future Research Directions and Emerging Applications

Development of Novel Catalytic Systems for Sulfinyl Chloride Transformations

The transformation of sulfinyl chlorides is a cornerstone of organosulfur chemistry, yet catalysis in this area remains relatively nascent. Future research will likely focus on developing novel catalytic systems to control the reactivity and selectivity of 2,2-Dimethylpropane-1-sulfinyl chloride. One promising avenue is the exploration of metal-catalyzed reactions. For instance, palladium and copper catalysts have been successfully used for the synthesis of related sulfonyl chlorides from boronic acids, suggesting their potential adaptation for transformations of pre-formed sulfinyl chlorides. chemistryviews.org

Another area of interest is asymmetric catalysis to control stereochemistry in reactions involving the sulfinyl group. The development of chiral catalysts, such as those based on cinchona alkaloids, has shown promise in the enantioselective sulfinylation of alcohols. researchgate.net Applying such systems to this compound could provide access to enantiomerically pure sulfoxides, which are valuable building blocks in medicinal chemistry. Furthermore, the advent of photoredox catalysis offers new pathways for sulfonyl chloride synthesis, which could be adapted for sulfinyl chloride transformations, potentially enabling milder and more selective reactions. nih.govacs.org

Table 1: Potential Catalytic Systems for Sulfinyl Chloride Transformations

Catalyst Type Example Catalyst Potential Transformation Key Advantage
Transition Metal Pd(OAc)₂, CuBr₂ Cross-coupling reactions Broad substrate scope
Chiral Organic Cinchona Alkaloids Asymmetric sulfinylation Access to enantiopure products researchgate.net

Exploration of Bio-Inspired Synthesis Routes

Drawing inspiration from nature, bio-inspired synthesis offers a pathway to more sustainable and efficient chemical processes. While the direct enzymatic synthesis of sulfinyl chlorides is not yet established, future research could explore the use of enzymes or microbiological systems for the synthesis of chiral sulfoxides from sulfinyl chloride precursors. researchgate.net Enzymes, operating in aqueous media under mild conditions, could offer a green alternative to traditional chemical oxidants and chiral auxiliaries.

Researchers may investigate halogenating enzymes to perform selective chlorination of sulfur-containing precursors. The development of artificial metalloenzymes could also provide a bridge between the reactivity of transition metal catalysts and the selectivity of biological systems. These bio-hybrid catalysts could be designed to specifically recognize and transform substrates like 2,2-dimethylpropane-1-thiol (B1329419) into the corresponding sulfinyl chloride with high precision, minimizing waste and hazardous byproducts.

Expansion into Functional Materials Precursors via Polymerization or Derivatization

The unique structural features of this compound, particularly the bulky neopentyl group, make it an intriguing candidate as a precursor for functional materials. This group can impart desirable properties such as increased thermal stability and solubility in organic solvents to polymers.

A significant emerging application is the use of sulfenyl chlorides as highly reactive monomers in polymerization processes like inverse vulcanization. chemistryviews.org This technique traditionally uses elemental sulfur but is often limited by high temperatures and poor monomer miscibility. chemistryviews.org The higher reactivity of sulfenyl chlorides allows for polymerization at lower temperatures (45–120 °C) and with a broader range of co-monomers. chemistryviews.org Future work could involve co-polymerizing this compound with various diallyl or triallyl monomers to create novel linear polymers, block copolymers, and crosslinked thermosets. chemistryviews.org These materials could find applications as optically transparent polymers or specialty plastics with unique thermal and mechanical properties. chemistryviews.org Derivatization of the sulfinyl chloride into sulfonamides or sulfonate esters could also yield monomers for polyamides or polyesters.

Green Chemistry Approaches to Synthesis and Reactivity

Modern synthetic chemistry places a strong emphasis on sustainability. Future research on this compound will undoubtedly focus on developing greener synthetic routes that minimize waste and avoid hazardous reagents. Traditional methods often rely on noxious reagents like thionyl chloride. nih.gov

Green alternatives are being actively developed for the synthesis of related sulfonyl chlorides, and these can be adapted for sulfinyl chlorides. One such approach is the oxyhalogenation of thiols or disulfides using reagents like oxone in water, which is an environmentally benign solvent. rsc.org Another sustainable method involves the use of N-chlorosuccinimide (NCS) for chlorosulfonation, where the succinimide (B58015) byproduct can be recovered and recycled, reducing chemical waste. organic-chemistry.orgresearchgate.net Bleach (sodium hypochlorite) has also been demonstrated as a cost-effective and atom-efficient reagent for these transformations. organic-chemistry.orgrsc.org Adopting these methods for the synthesis of this compound would significantly improve the environmental footprint of its production.

Table 2: Comparison of Synthesis Methods for Sulfonyl/Sulfinyl Chlorides

Method Reagents Solvent Key Environmental Feature
Traditional Thionyl Chloride, Chlorosulfonic Acid smolecule.com Dichloromethane Generates acidic and toxic byproducts nih.gov
Green Oxyhalogenation Oxone, KCl Water Uses water as a benign solvent rsc.org
N-Chlorosuccinimide S-Alkylisothiourea salts, NCS researchgate.net Acetonitrile/Water Byproduct can be recycled researchgate.net

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry and automated synthesis are transforming the landscape of chemical manufacturing, offering enhanced safety, scalability, and process control. The synthesis of sulfonyl and sulfinyl chlorides often involves highly exothermic reactions and difficult-to-handle reagents, making them ideal candidates for flow chemistry. rsc.orgrsc.org

Future research will focus on developing continuous flow protocols for the synthesis and subsequent reactions of this compound. Microreactors provide superior heat and mass transfer, which allows for exquisite control over reaction parameters and prevents thermal runaway, thereby improving process safety. rsc.org Automated platforms incorporating continuous stirred-tank reactors (CSTRs) can enable the scalable production of sulfonyl chlorides with improved consistency and space-time yield. mdpi.com By integrating the synthesis of this compound into an automated flow system, researchers can safely explore its reactivity with a wide range of nucleophiles, accelerating the discovery of new derivatives and applications in a more efficient and controlled manner. mdpi.com

Q & A

Q. What are the standard synthetic routes for 2,2-Dimethylpropane-1-sulfinyl chloride, and how can purity be optimized?

Sulfinyl chlorides are typically synthesized via oxidation of thiols or sulfinic acids. For 2,2-dimethylpropane derivatives, steric hindrance from the dimethyl groups necessitates controlled reaction conditions (e.g., low-temperature chlorination with SOCl₂ or Cl₂). Purity optimization involves distillation under reduced pressure and characterization by ¹H/¹³C NMR to confirm absence of disulfide byproducts . Safety protocols, including inert atmospheres and fume hoods, are critical due to the compound’s reactivity and volatility .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR (e.g., in CDCl₃) resolve sulfinyl chloride’s chiral sulfur center and methyl group environments. 2D NMR (COSY, HSQC) can clarify coupling patterns .
  • FT-IR : Confirms S=O (1050–1100 cm⁻¹) and S-Cl (500–600 cm⁻¹) stretches.
  • Mass Spectrometry : High-resolution MS (ESI or EI) validates molecular ion peaks (e.g., m/z 170.66 for [M]⁺) and fragmentation patterns .

Q. What safety protocols are essential for handling this compound?

  • Ventilation : Use fume hoods to prevent inhalation of volatile vapors.
  • PPE : Acid-resistant gloves, goggles, and lab coats.
  • Storage : Inert atmosphere (N₂/Ar) and moisture-free conditions to avoid hydrolysis.
  • First Aid : Immediate rinsing with water for skin/eye contact; medical evaluation if inhaled .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for sulfinyl chloride derivatives?

Discrepancies between experimental and theoretical data (e.g., NMR chemical shifts) require iterative validation:

  • Cross-Technique Analysis : Compare NMR, IR, and X-ray crystallography results.
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-311+G(d,p)) predict shifts and optimize geometry .
  • Supplementary Data : Use tables to document batch variations or solvent effects (see supplementary materials in structural studies) .

Q. What advanced methods elucidate the steric and electronic effects of this compound in nucleophilic reactions?

  • Kinetic Studies : Monitor reaction rates with varying nucleophiles (e.g., amines vs. alcohols) under controlled conditions.
  • X-Ray Crystallography : Resolve steric hindrance from dimethyl groups using SHELX refinement. Hydrogen-bonding patterns (graph set analysis) reveal packing effects .
  • Molecular Dynamics Simulations : Model transition states to explain regioselectivity in substitution reactions .

Q. How does the steric environment of this compound influence its application in asymmetric synthesis?

The bulky dimethyl groups restrict access to the sulfinyl sulfur, favoring chiral induction in nucleophilic additions. Methodological considerations include:

  • Chiral Auxiliary Design : Use enantiopure sulfinyl chlorides to synthesize sulfoxides with high ee.
  • Solvent Effects : Polar aprotic solvents (e.g., THF) enhance solubility without promoting racemization.
  • Catalytic Systems : Titanium or boron-based catalysts improve reaction efficiency in stereoselective couplings .

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